molecular formula C10H11NO4 B5246564 methyl (1-hydroxy-2-oxo-2-phenylethyl)carbamate

methyl (1-hydroxy-2-oxo-2-phenylethyl)carbamate

Cat. No.: B5246564
M. Wt: 209.20 g/mol
InChI Key: GSWSWFNVEVSOJC-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) Chemistry and α-Hydroxy Ketone Derivatives

Methyl (1-hydroxy-2-oxo-2-phenylethyl)carbamate is a derivative of carbamic acid and is classified as a carbamate. Carbamates are characterized by the presence of a carbonyl group bonded to both an oxygen and a nitrogen atom. This functional group is a cornerstone in the synthesis of polyurethanes and serves as a crucial protecting group for amines in multi-step organic synthesis due to its stability under a range of conditions and the availability of various methods for its removal. masterorganicchemistry.com The carbamate moiety in the target molecule introduces a degree of chemical stability and specific reactivity. nih.gov

Simultaneously, the compound is an α-hydroxy ketone, also known as an acyloin. This structural motif, where a hydroxyl group is adjacent to a ketone, is found in numerous biologically active molecules and is a valuable synthon in organic synthesis. wikipedia.org The reactivity of α-hydroxy ketones is characterized by the interplay between the hydroxyl and carbonyl groups, leading to specific reactions such as oxidation, reduction, and rearrangement. organicreactions.orgwikipedia.org

Significance as a Synthetic Intermediate and Building Block in Complex Molecular Synthesis

The trifunctional nature of this compound makes it a potentially valuable intermediate in the synthesis of more elaborate molecular architectures. Each functional group—the hydroxyl, the ketone, and the carbamate—can be selectively modified or can participate in a variety of chemical transformations. This allows for the stepwise construction of complex target molecules, including pharmaceuticals and natural products. For instance, the hydroxyl group can be acylated or alkylated, the ketone can undergo nucleophilic addition or reduction, and the carbamate can be hydrolyzed or modified.

Overview of Key Academic Research Areas Associated with this compound

While specific research on this compound is not extensively documented, its structural features align with several active areas of academic research. These include the development of novel synthetic methodologies for the construction of polyfunctionalized molecules, the exploration of new protecting group strategies, and the synthesis of libraries of compounds for biological screening. The related class of α-keto carbamates has been investigated for its application as photolabile protecting groups, where the molecule can be cleaved under specific light conditions to release a protected amine. ibm.com

Compound Properties

PropertyValue
IUPAC Name This compound
CAS Number 38192-19-7
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Appearance Expected to be a crystalline solid
Solubility Likely soluble in polar organic solvents

Spectroscopic Data (Predicted)

¹H NMR ¹³C NMR IR (cm⁻¹)
δ 7.9-7.5 (m, 5H, Ar-H)δ 195 (C=O, ketone)3400 (O-H)
δ 5.5 (d, 1H, CH-OH)δ 157 (C=O, carbamate)3300 (N-H)
δ 5.2 (d, 1H, N-H)δ 134-128 (Ar-C)1720 (C=O, carbamate)
δ 4.8 (d, 1H, OH)δ 78 (CH-OH)1680 (C=O, ketone)
δ 3.7 (s, 3H, OCH₃)δ 53 (OCH₃)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(14)11-9(13)8(12)7-5-3-2-4-6-7/h2-6,9,13H,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWSWFNVEVSOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(C(=O)C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Investigations in the Synthesis of Methyl 1 Hydroxy 2 Oxo 2 Phenylethyl Carbamate

Enantioselective and Diastereoselective Synthesis Strategies

The synthesis of α-hydroxy-β-keto carbamates such as methyl (1-hydroxy-2-oxo-2-phenylethyl)carbamate presents a significant stereochemical challenge. Direct enantioselective or diastereoselective methods to construct this specific arrangement of functional groups are not extensively documented, leading chemists to devise multi-step strategies that introduce chirality in a controlled manner.

A prominent and logical strategy involves a two-step approach: first, the stereoselective synthesis of a chiral amino alcohol precursor, followed by a mild and stereoretentive oxidation of the secondary alcohol to the corresponding ketone.

One potential, though less direct, avenue for establishing the α-hydroxy carbamate (B1207046) moiety involves the asymmetric dihydroxylation of a vinyl carbamate precursor. The Sharpless Asymmetric Dihydroxylation, for instance, is a powerful method for converting prochiral olefins into chiral 1,2-diols with high enantioselectivity. nih.gov This reaction utilizes an osmium catalyst in the presence of a chiral quinine-based ligand to direct the facial selectivity of the dihydroxylation. nih.govsemmelweis.hu While this would yield a diol, subsequent selective oxidation of the benzylic alcohol would be required to furnish the target α-hydroxy-β-keto structure.

Another approach could be based on stereoselective aldol-type reactions. For example, the reaction of a glycine (B1666218) enolate equivalent with benzoylformate could theoretically establish the desired carbon skeleton. However, controlling the stereochemistry of such a reaction would be challenging and would likely require the use of a chiral auxiliary or a chiral catalyst. Brønsted base-catalyzed syn-selective direct aldol (B89426) reactions of glycine Schiff bases have been shown to produce β-hydroxy α-amino acids with good diastereo- and enantiocontrol, which represents a related structural motif. nih.gov

Given the available precursors, the most practical and widely applicable strategy remains the use of a chiral starting material, as detailed in the following section, coupled with a subsequent oxidation step that preserves the integrity of the pre-existing stereocenter. The success of this approach hinges on the choice of the oxidizing agent. Mild reagents are essential to prevent over-oxidation or racemization of the sensitive α-amino ketone product. Reagents such as Dess-Martin periodinane (DMP) or the Sarett reagent (a complex of chromium trioxide and pyridine) are well-suited for this purpose. wikipedia.orgwikipedia.orgwikipedia.org The Dess-Martin oxidation, in particular, is known for its mild, neutral conditions, and its ability to oxidize N-protected amino alcohols without epimerization. wikipedia.org

Synthetic StrategyKey TransformationStereocontrol ElementPotential Challenges
Chiral Precursor + OxidationStereoretentive oxidation of a secondary alcoholChiral precursor (e.g., (R)-phenylglycinol)Potential for racemization during oxidation
Asymmetric DihydroxylationSharpless AD of a vinyl carbamateChiral ligand (e.g., (DHQ)2PHAL)Requires selective oxidation of the resulting diol
Aldol-type ReactionReaction of a glycine enolate with a benzoylformate derivativeChiral auxiliary or catalystControl of both enantioselectivity and diastereoselectivity

Stereochemical Purity and Determination in Synthetic Products

Ensuring the stereochemical purity of the synthesized this compound is paramount. The presence of even small amounts of the undesired enantiomer can have significant consequences in biological and pharmaceutical contexts. Therefore, reliable analytical methods are required to determine the enantiomeric excess (ee) of the final product.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) is a powerful and widely used technique for separating enantiomers. chromatographyonline.comphenomenex.com The choice of the chiral stationary phase is critical and often determined empirically. phenomenex.com CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) are particularly versatile and can be operated in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.com For a compound like this compound, a polysaccharide-based CSP would be a suitable starting point for method development. The separation of the enantiomers is based on the differential formation of transient diastereomeric complexes with the chiral stationary phase. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) is another valuable method for determining enantiomeric purity. acs.orgresearchgate.netnih.gov In the presence of a chiral solvating agent, the enantiomers of the analyte form transient diastereomeric complexes that have slightly different NMR spectra. nih.gov This can lead to the splitting of signals for certain protons in the molecule, allowing for the integration of the signals corresponding to each enantiomer and the calculation of the enantiomeric ratio. semmelweis.hu For α-hydroxy ketones, the modified Mosher's method, which involves derivatization with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), can be used to determine the absolute configuration and enantiomeric excess. researchgate.net

The choice between these methods often depends on the specific properties of the compound and the available instrumentation. HPLC is generally more sensitive and can provide baseline separation of enantiomers, while NMR offers a more direct observation of the diastereomeric species in solution.

Analytical MethodPrincipleAdvantagesCommon Application
Chiral HPLCDifferential interaction with a chiral stationary phaseHigh sensitivity, accurate quantification, preparative capabilitiesRoutine quality control, determination of enantiomeric excess
NMR with Chiral Solvating Agents (CSAs)Formation of transient diastereomeric complexes in solutionDirect observation, no derivatization requiredDetermination of enantiomeric ratio, mechanistic studies
NMR with Chiral Derivatizing Agents (CDAs)Covalent formation of diastereomers with distinct NMR spectraCan determine absolute configuration (e.g., Mosher's method)Structural elucidation, confirmation of absolute stereochemistry

Mechanistic Elucidation of Reactions Involving Methyl 1 Hydroxy 2 Oxo 2 Phenylethyl Carbamate

Computational Mechanistic Studies (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool for mapping out the intricate details of reaction mechanisms that are often difficult to probe experimentally. nih.gov Such studies provide a quantitative understanding of potential energy surfaces, transition states, and the stability of intermediates, offering a comprehensive view of reaction pathways. nih.gov

In the context of carbamate (B1207046) synthesis, DFT calculations have been employed to investigate the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, which serves as an excellent model. nih.gov The studies confirm that the direct reaction between the precursor amine, (R)-(-)-2-phenylglycinol, and a methylating agent like methyl chloroformate is not energetically spontaneous, necessitating the use of a catalyst to proceed efficiently. nih.govresearcher.life Transition metal complexes, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been identified as effective homogeneous catalysts for this transformation. nih.gov

DFT calculations have been instrumental in identifying two feasible, interconnected reaction pathways for the Pd(PPh₃)₄-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate. nih.gov These pathways detail the step-by-step transformation from the reactants to the final carbamate product.

Pathway 2 involves an alternative sequence of events, which, despite an initial positive energy requirement, becomes highly favorable through the regeneration of key intermediates that feed back into the catalytic cycle. nih.gov

Table 1: Calculated Energetics of Key Reaction Pathways
PathwayDescriptionCalculated Net Energy (kcal/mol)
Pathway 1Primary catalytic cycle for carbamate formation.-84.7 nih.gov
Pathway 2Secondary pathway involving intermediate regeneration.-238.7 (Total with regeneration) nih.govresearcher.life
Uncatalyzed ReactionDirect reaction between (R)-(-)-2-phenylglycinol and methyl chloroformate.-3.7 nih.gov

A critical aspect of the catalytic cycle is the dynamic behavior of the palladium catalyst, including the dissociation and association of its triphenylphosphine (B44618) (PPh₃) ligands. The catalytic process is initiated by the dissociation of PPh₃ ligands from the Pd(PPh₃)₄ complex to create a catalytically active species. nih.gov

Table 2: Interaction Energies of Intermediate Formation Steps
Reaction StepDescriptionInteraction Energy (kcal/mol)
Formation of Intermediate (7)Binding of dehydrogenated reactant to the Pd(PPh₂) catalyst.-177.5 nih.gov
Formation of Intermediate (8)Reaction of Intermediate (7) with methyl chloroformate.-55.2 nih.gov

Identification and Characterization of Reaction Intermediates

The reaction pathways proposed by computational models are substantiated by the experimental identification and characterization of key intermediate species. nih.gov In the synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, Nuclear Magnetic Resonance (NMR) spectroscopy has been used to identify several intermediates. nih.gov

Kinetic Studies of Carbamate Formation and Transformations

Kinetic studies are essential for understanding the rates at which reactions occur and the factors that influence them. For carbamate formation, the rate law can be complex, often involving both uncatalyzed and catalyzed pathways. researchgate.net The reaction of amines with carbon dioxide, a fundamental process in some carbamate syntheses, generally follows a rate law that includes terms for both a direct reaction and a base-catalyzed (e.g., hydroxide-catalyzed) pathway. researchgate.net

The rate-limiting step in carbamate formation can vary depending on the basicity of the amine. For weakly basic amines, the formation and cleavage of the carbon-nitrogen bond are typically rate-determining. researchgate.net In contrast, for more basic amines, proton transfer steps may become rate-limiting. researchgate.net Kinetic investigations often utilize Brønsted relationships, which correlate the reaction rate constants with the pKa of the amine, to probe the mechanism. For the reaction of primary and secondary amines, these plots can reveal important details about the transition state of the rate-determining step. researchgate.net While specific kinetic data for methyl (1-hydroxy-2-oxo-2-phenylethyl)carbamate is not available, these general principles govern the kinetics of its formation and subsequent transformations.

Structural Characterization and Supramolecular Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and bonding within a compound.

A computational study on the closely related compound, (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, provides calculated ¹H and ¹³C NMR chemical shifts that align well with experimental data for that molecule. nih.gov This suggests that theoretical calculations can offer valuable insights. The key difference in the title compound is the presence of a ketone (C=O) group instead of a secondary alcohol (CH-OH) at the benzylic position, which would significantly influence the chemical shifts of nearby nuclei.

For comparison, experimental data for other related carbamates are presented below. In the case of 2-oxo-2-phenylethyl diisopropylcarbamate, the protons on the methylene (B1212753) group adjacent to the oxygen and the carbonyl group appear at 5.33 ppm. nih.gov For Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate, the methoxy (B1213986) protons of the carbamate (B1207046) appear at 3.66 ppm, while the phenyl protons are observed in the 7.29–7.37 ppm range. researchgate.net

Based on these comparisons, the expected ¹H NMR and ¹³C NMR spectral data for methyl (1-hydroxy-2-oxo-2-phenylethyl)carbamate can be predicted.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
OCH₃~3.7Singlet
CH~5.5-6.0Doublet
NH~5.0-6.0Broad Singlet
OHVariableBroad Singlet
Aromatic-H~7.4-8.0Multiplet

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
OCH₃~53
CH~75
C=O (carbamate)~156
Aromatic-C~128-135
C=O (ketone)~195

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-O groups.

The N-H stretching vibration in carbamates typically appears in the region of 3300-3500 cm⁻¹. The sharpness and exact position of this peak can indicate the extent of hydrogen bonding. The O-H stretch from the hydroxyl group is expected to be a broad band in a similar region. The carbonyl (C=O) stretching vibrations are particularly informative. The carbamate carbonyl typically absorbs around 1700-1730 cm⁻¹, while the ketone carbonyl is expected at a slightly lower frequency, around 1680-1700 cm⁻¹, due to conjugation with the phenyl ring. researchgate.net

A computational study on (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate reported vibrational frequencies that were in good agreement with experimental findings for that molecule. nih.gov This supports the use of theoretical methods to predict the IR spectrum of the title compound.

Expected Characteristic IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
N-HStretching3300-3500
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=O (ketone)Stretching1680-1700
C=O (carbamate)Stretching1700-1730
C-NStretching1200-1350
C-OStretching1000-1300

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁NO₄), the expected monoisotopic mass is approximately 209.0688 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the molecular formula.

Electrospray ionization (ESI-MS) would likely show the protonated molecule [M+H]⁺ at m/z 210.0761 and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the methoxy group (-OCH₃), the carbamate moiety, or cleavage adjacent to the carbonyl groups.

Crystallographic Studies

While the crystal structure for this compound has not been reported in the searched literature, the structures of closely related compounds provide insight into the likely solid-state conformation and intermolecular interactions.

For instance, the crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate reveals a monoclinic crystal system with the space group P2₁/c. nih.gov In this structure, the carbamate and benzoyl groups are nearly perpendicular to each other. nih.gov Another related compound, Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate, crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.net Its structure is characterized by supramolecular chains formed through N—H···O hydrogen bonds. researchgate.net

Crystallographic Data for an Analogous Compound: Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate researchgate.net

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.2497 (2)
b (Å)12.0304 (4)
c (Å)14.6254 (5)
Z4
Radiation typeMo Kα

The conformation of carbamates is of significant interest. In the solid state, the carbamate group itself is generally planar due to delocalization of the nitrogen lone pair into the carbonyl group. The relative orientation of the phenyl ring and the carbamate moiety is described by dihedral angles.

In the structure of 2-oxo-2-phenylethyl diisopropylcarbamate, the dihedral angle between the carbamate functional moiety and the benzoyl group is 88.97 (5)°. nih.gov For Methyl N-hydroxy-N-(2-methylphenyl)carbamate, three independent molecules are present in the asymmetric unit, with dihedral angles between the benzene (B151609) and amide planes of 75.16 (3)°, 71.47 (3)°, and 70.56 (3)°. nih.gov These values indicate a twisted conformation is common in such molecules, which is likely adopted to minimize steric hindrance. In the crystal packing of these related compounds, hydrogen bonding involving the N-H group of the carbamate is a recurring and dominant feature, often leading to the formation of chains or layers. nih.govresearchgate.net

Supramolecular Interactions in Crystal Packing

The solid-state architecture of this compound is primarily governed by a network of non-covalent interactions. The presence of multiple functional groups—specifically the carbamate, hydroxyl, carbonyl, and phenyl moieties—provides numerous sites for hydrogen bonding, π-interactions, and other van der Waals forces. These interactions collectively stabilize the three-dimensional crystalline lattice. Computational studies confirm that the molecule exhibits significant supramolecular interactions through hydrogen bonding. nih.gov

Hydrogen Bonding Networks (N—H⋯O, C—H⋯O)

Hydrogen bonds are the most influential directional forces in the crystal packing of this compound. The molecule contains excellent hydrogen bond donors (N—H and O—H) and acceptors (the carbonyl C=O and hydroxyl O—H groups), leading to the formation of robust and extensive networks.

The classical N—H⋯O hydrogen bond, a hallmark of carbamates and amides, is expected to be a primary motif. The amide N—H group serves as a proton donor to a carbonyl oxygen atom of an adjacent molecule. This type of interaction is consistently observed in the crystal structures of related carbamates, where it links molecules into infinite one-dimensional chains. nih.govresearchgate.net In similar structures, these N—H⋯O bonds exhibit typical D···A (Donor···Acceptor) distances in the range of 2.9 Å. researchgate.net

In addition to the strong N—H⋯O bonds, the hydroxyl group (O—H) is a potent hydrogen bond donor and can form strong O—H⋯O bonds, likely with the carbonyl or hydroxyl oxygen of a neighboring molecule. Furthermore, weaker C—H⋯O interactions play a crucial role in providing additional stability to the crystal lattice. Hydrogen atoms from the phenyl ring and the methyl group can act as weak donors to the oxygen acceptors. nih.govnih.gov These interactions help to link the primary hydrogen-bonded chains into a more complex three-dimensional assembly. nih.govresearchgate.net

Table 1: Representative Hydrogen Bond Geometries in Related Carbamate Structures

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N—H···O~0.82~2.10~2.92~175
C—H···O~0.96~2.59~3.49~158

Note: This interactive table presents typical geometric parameters for hydrogen bonds observed in crystal structures of analogous methyl carbamate compounds. researchgate.net The data serves as a predictive model for the interactions within this compound.

π-Stacking and Other Weak Intermolecular Forces

The presence of the phenyl ring introduces the possibility of π-stacking interactions, which can contribute to crystal cohesion. These interactions involve the stacking of aromatic rings, typically in a parallel-displaced or T-shaped arrangement. However, in the crystal structures of several closely related phenyl-containing carbamates, significant π–π stacking interactions are notably absent. nih.govresearchgate.net The dominant and highly directional hydrogen bonding networks often dictate a packing arrangement where the phenyl rings are not oriented favorably for strong π–π overlap, with centroid-to-centroid distances being too large for effective interaction. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. jmaterenvironsci.com By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of close intermolecular contact can be identified. For the title compound, prominent red areas on the dnorm map would be expected around the N—H, O—H, and C=O groups, visually confirming the prevalence of strong hydrogen bonds. nih.gov

The two-dimensional fingerprint plot, derived from the Hirshfeld surface, provides a quantitative summary of all intermolecular contacts. For a molecule with the functional groups of this compound, the plot would be dominated by specific types of contacts:

H···H Contacts: These interactions, representing van der Waals forces, generally comprise the largest portion of the Hirshfeld surface, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.gov

C···H/H···C Contacts: These contacts would also be significant, arising from the interactions between the phenyl ring and hydrogen atoms, indicative of C—H⋯π interactions or general van der Waals contacts. researchgate.net

C···C Contacts: A small contribution from C···C contacts would indicate the limited role of π–π stacking interactions. nih.gov

Table 2: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface

Contact TypePredicted Contribution (%)
H···H~40 - 50%
O···H / H···O~25 - 35%
C···H / H···C~15 - 25%
C···C< 5%
N···H / H···N< 3%

Note: This interactive table provides an estimated breakdown of the percentage contributions of various intermolecular contacts to the total Hirshfeld surface area, based on analyses of other organic molecules containing similar functional groups. nih.gov

Chemical Transformations and Reactivity Profiles

Reactions at the Hydroxyl Group

The secondary hydroxyl group in methyl (1-hydroxy-2-oxo-2-phenylethyl)carbamate is a key site for various chemical modifications, including esterification, etherification, and oxidation.

Esterification: The hydroxyl group can undergo esterification with carboxylic acids, acyl chlorides, or anhydrides, typically in the presence of an acid or base catalyst, to form the corresponding esters. In a broader context of α-hydroxy ketones, heterogeneous aerobic oxidative esterification has been achieved with various alcohols using a hydrotalcite-supported bimetallic catalyst (CuMn/HT) and oxygen as a green oxidant. acs.org This method proceeds through a tandem oxidation process to afford α-keto esters in good to excellent yields. acs.org

Etherification: Etherification of the hydroxyl group can be accomplished using alkyl halides or sulfates under basic conditions, such as in the presence of sodium hydride or a strong base, via a Williamson ether synthesis mechanism. The reactivity in these transformations is influenced by steric hindrance around the hydroxyl group and the nature of the alkylating agent.

Oxidation: Oxidation of the secondary alcohol in α-hydroxy ketones can lead to the formation of a 1,2-diketone. Various oxidizing agents can be employed for this transformation. For instance, the oxidation of related α-hydroxy ketones has been achieved using various methods, including potassium permanganate (B83412) and 12-tungstophosphoric acid/cetylpyridinium chloride system with hydrogen peroxide, to yield the corresponding acyloins in good yields and high regioselectivities. organic-chemistry.org

Interactive Data Table: Reactions at the Hydroxyl Group
Reaction TypeReagents and ConditionsProduct TypeKey Findings from Related Structures
EsterificationCarboxylic acids, acyl chlorides, or anhydrides with acid/base catalysis. Oxidative esterification with alcohols, CuMn/HT catalyst, O2. acs.orgEsterHeterogeneous catalytic method provides a green route to α-keto esters. acs.org
EtherificationAlkyl halides or sulfates with a strong base (e.g., NaH).EtherStandard Williamson ether synthesis conditions are generally applicable.
OxidationVarious oxidizing agents (e.g., KMnO4, H2O2 with catalyst). organic-chemistry.org1,2-DiketoneHigh yields and regioselectivities are achievable with specific catalytic systems. organic-chemistry.org

Transformations of the Carbamate (B1207046) Moiety

The carbamate group (-NH-C(=O)-O-) exhibits reactivity characteristic of both amides and esters, making it susceptible to hydrolysis, N-alkylation/N-acylation, and cleavage under various conditions.

Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amino alcohol, methanol (B129727), and carbon dioxide. The rate of hydrolysis is dependent on the pH and temperature. Generally, carbamates are more stable to hydrolysis than esters but can be cleaved under forcing conditions. Basic hydrolysis of carbamates is often irreversible due to the formation of a carbamate salt.

N-Alkylation and N-Acylation: The nitrogen atom of the carbamate can, in principle, be alkylated or acylated. However, the lone pair of electrons on the nitrogen is delocalized into the carbonyl group, reducing its nucleophilicity. Therefore, these reactions typically require strong electrophiles and basic conditions to deprotonate the nitrogen first.

Cleavage of the Carbamate Group: The methyl carbamate group can be cleaved to regenerate the free amine. This is a common strategy in peptide synthesis and for the protection of amines. Various reagents can be employed for this purpose, including strong acids (like HBr in acetic acid), strong bases, or through catalytic hydrogenation if a suitable protecting group is used. The stability of the carbamate functionality is a key consideration in its use as a protecting group in organic synthesis. nih.gov

Interactive Data Table: Transformations of the Carbamate Moiety
Reaction TypeReagents and ConditionsProductsKey Findings from Related Structures
HydrolysisAqueous acid or base, heat.Amino alcohol, methanol, CO2Generally stable but can be cleaved under forcing conditions.
N-Alkylation/N-AcylationStrong base followed by an alkylating or acylating agent.N-substituted carbamateReduced nucleophilicity of the nitrogen makes this challenging.
CleavageStrong acids (e.g., HBr/AcOH), strong bases, catalytic hydrogenation.Free amineA common deprotection strategy in organic synthesis. nih.gov

Reactions Involving the Keto Group

The benzoyl ketone functionality is a highly reactive site for nucleophilic addition and condensation reactions.

Reduction: The keto group can be selectively reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is effective for the reduction of ketones to alcohols. pressbooks.pubmasterorganicchemistry.comchemguide.co.uk The stereochemical outcome of such a reduction would be of interest, potentially leading to diastereomeric diols. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but might also reduce the carbamate group under certain conditions.

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols. mnstate.eduyoutube.com The reaction of a Grignard reagent with the ketone would proceed via nucleophilic addition to the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. masterorganicchemistry.comrsc.org

Condensation Reactions: The keto group can participate in condensation reactions. For instance, it can react with hydrazines to form hydrazones or with hydroxylamine (B1172632) to form oximes. Furthermore, the presence of α-hydrogens in related structures allows for aldol-type condensation reactions under basic or acidic conditions. ncert.nic.in For example, 3-oxo-2-arylhydrazonopropanals react with active methylene (B1212753) reagents in condensation reactions. rsc.org

Interactive Data Table: Reactions Involving the Keto Group
Reaction TypeReagents and ConditionsProduct TypeKey Findings from Related Structures
ReductionNaBH4, LiAlH4. pressbooks.pubmasterorganicchemistry.comchemguide.co.ukDiolNaBH4 is a selective reagent for ketone reduction. pressbooks.pubmasterorganicchemistry.comchemguide.co.uk
Reaction with Organometallic ReagentsGrignard reagents (RMgX), Organolithium reagents (RLi). mnstate.eduyoutube.commasterorganicchemistry.comrsc.orgTertiary alcoholStandard nucleophilic addition to the carbonyl group. masterorganicchemistry.comrsc.org
Condensation ReactionsHydrazines, hydroxylamine, active methylene compounds. ncert.nic.inrsc.orgHydrazones, oximes, aldol (B89426) productsThe keto group can act as an electrophile in condensation reactions. ncert.nic.inrsc.org

Cyclization Reactions and Heterocycle Formation from Related Carbamates

The presence of both a hydroxyl group and a carbamate moiety in the molecule provides the potential for intramolecular cyclization reactions, leading to the formation of heterocyclic systems. For instance, phenyl N-(o-hydroxyphenyl)carbamate is known to cyclize to benzoxazolinone. rsc.org The rate of such cyclizations is sensitive to the positioning of substituents on the aryl ring. rsc.org While the target molecule does not have the hydroxyl group directly on the phenyl ring, analogous cyclizations can be envisioned.

For example, under appropriate conditions, an intramolecular reaction could lead to the formation of a five-membered oxazolidinone ring. The formation of oxazolidinones from amino alcohol carbamates is a known transformation. acs.org Although the starting material is not an amino alcohol, the proximity of the hydroxyl and carbamate groups could facilitate such a cyclization, possibly through a different mechanistic pathway.

Electrophilic and Nucleophilic Substitutions in Related Structures

The phenyl ring in the phenacyl moiety is susceptible to electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the deactivating effect of the carbonyl group.

Electrophilic Aromatic Substitution: The acetyl group is a meta-directing and deactivating group. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur at the meta-position of the phenyl ring. These reactions typically require forcing conditions due to the deactivating nature of the acyl group.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the phenyl ring is generally not favored unless there are strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group. However, the broader class of phenacyl compounds can undergo nucleophilic substitution at the α-carbon. For example, phenacyl halides readily undergo nucleophilic substitution with a variety of nucleophiles. acs.orgresearchgate.net While the target molecule does not have a halogen at the α-position, this highlights the electrophilic nature of the carbon adjacent to the carbonyl group.

Interactive Data Table: Electrophilic and Nucleophilic Substitutions in Related Structures
Reaction TypePosition of ReactionDirecting Effect of SubstituentKey Findings from Related Structures
Electrophilic Aromatic SubstitutionMeta-position of the phenyl ringAcyl group is deactivating and meta-directing. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comRequires forcing conditions due to the deactivating effect of the carbonyl group. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Substitutionα-carbon to the keto groupActivated by the adjacent carbonyl group.Phenacyl halides are reactive towards nucleophiles. acs.orgresearchgate.net

Theoretical and Computational Chemistry of Methyl 1 Hydroxy 2 Oxo 2 Phenylethyl Carbamate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for investigating the reaction pathways and electronic properties of organic molecules at the molecular level. nih.gov For carbamate (B1207046) synthesis, DFT calculations can elucidate the energetic feasibility of reaction pathways and provide insights that are often inaccessible through experimental techniques alone. nih.gov

Electronic structure calculations are fundamental to understanding the reactivity and stability of a molecule. In the context of carbamate synthesis, DFT can be employed to model potential energy surfaces and electronic structures. nih.gov For instance, in the study of the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT calculations were crucial in determining that the direct reaction between the precursor alcohol and methyl chloroformate is not spontaneous. This highlights the necessity of a catalyst to overcome the energetic barriers. nih.gov

Computational studies can model the electronic interactions between reactants, intermediates, and catalysts. For example, the interaction energy between (R)-(-)-2-phenylglycinol and methyl chloroformate was calculated to be -3.7 kcal/mol, indicating a non-spontaneous reaction. nih.gov The introduction of a palladium catalyst, Pd(PPh₃)₄, was shown to stabilize reaction intermediates and facilitate key transformations. nih.gov Similar calculations for methyl (1-hydroxy-2-oxo-2-phenylethyl)carbamate would be invaluable in understanding its electronic properties and reactivity.

A significant application of DFT is the prediction of spectroscopic properties, which can be compared with experimental data to validate computational models and identify reaction intermediates. nih.gov For (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, the chemical shifts for both hydrogen and carbon atoms were calculated and found to be in good agreement with experimental NMR data. nih.gov This alignment supports the proposed formation of intermediates during the synthesis. nih.gov

Below is a table of the experimental and calculated chemical shifts for (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, illustrating the predictive power of these computational methods. nih.gov

AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
Hydrogen
H (aromatic)7.2-7.47.2-7.5
H (CH-N)4.84.9
H (CH₂-O)3.73.8
H (CH₃-O)3.63.7
Carbon
C (aromatic)126-140127-141
C (C=O)157158
C (CH-N)5859
C (CH₂-O)6768
C (CH₃-O)5253

Molecular Modeling and Dynamics Simulations

Molecular modeling plays a crucial role in confirming the existence and stability of proposed molecular structures, including reactants, products, and intermediates. In the synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, molecular modeling was used to confirm the structures of the starting materials and the final product. nih.gov Furthermore, several intermediate species were proposed to delineate the complete synthesis pathway, and their existence was supported by these models. nih.gov

While extensive molecular dynamics simulations for this specific class of carbamates are not detailed in the available literature, such simulations would be instrumental in understanding the dynamic behavior of the molecule, including its conformational flexibility and interactions with solvent molecules over time.

Conformational Analysis and Energy Landscapes

The study of conformational analysis and energy landscapes is critical for understanding reaction mechanisms. Computational investigations into the synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate identified two distinct reaction pathways. nih.gov Pathway 1 was found to have a net energy of -84.7 kcal/mol. nih.gov In contrast, Pathway 2 initially presented a positive energy of 90.1 kcal/mol; however, the regeneration of key intermediates in this pathway ultimately lowered the total reaction energy to -238.7 kcal/mol, confirming the feasibility of both routes. nih.gov

This detailed energy analysis of different pathways, including the energies of intermediates and transition states, provides a comprehensive energy landscape for the reaction. Such an analysis for this compound would be essential for optimizing its synthesis and understanding its stability.

Intermolecular Interaction Energy Analysis

The analysis of intermolecular interaction energies is vital for understanding how different molecules in a reaction mixture interact with one another. In the palladium-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, the interaction energies between various species were calculated to elucidate the reaction mechanism. nih.gov

For example, the interaction energy between the dehydrogenated precursor and the palladium catalyst was determined, as was the subsequent spontaneous interaction with methyl chloroformate, which had an interaction energy of -55.2 kcal/mol. nih.gov The interaction energy between the initial reactants and the catalyst was found to be -10.4 kcal/mol, only slightly more favorable than the uncatalyzed system. nih.gov

Synthetic Utility and Research Applications in Organic Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

The core structure of methyl (1-hydroxy-2-oxo-2-phenylethyl)carbamate, containing a hydroxyl-bearing stereocenter adjacent to a keto group, makes it an intrinsically valuable chiral building block. This arrangement is a key feature in enantioenriched anti-α-hydroxy-β-amino acid derivatives, which are synthesized through methods like the dynamic kinetic resolution (DKR) of racemic β-amino-α-keto esters. organic-chemistry.org In these syntheses, a ruthenium(II)-catalyzed asymmetric transfer hydrogenation is employed to reduce the keto group, establishing the stereochemistry at the hydroxyl center with high diastereoselectivity and enantioselectivity. organic-chemistry.org

The presence of the carbamate (B1207046) protecting group, such as a Boc or Cbz group in related systems, is crucial for modulating the reactivity and solubility of the intermediate and often influences the stereochemical outcome of the reduction. organic-chemistry.org The resulting β-amino-α-hydroxy esters are prized intermediates for the synthesis of biologically active molecules. Given its structure, this compound serves as a stable precursor or product in transformations designed to create stereochemically complex and biologically significant compounds.

Table 1: Asymmetric Synthesis Methods for Structurally Related α-Hydroxy-β-Amino Esters

Precursor Type Reaction Type Catalyst/Reagent Key Feature
β-Amino-α-keto esters Dynamic Kinetic Resolution (DKR) Ru(II) complexes High diastereo- and enantioselectivity in forming the synthon. organic-chemistry.org
α-Keto acids Biocatalytic reductive amination Engineered amino acid dehydrogenases Enzymatic approach to chiral amino acids. nih.gov

Precursors for the Synthesis of Nitrogen-Containing Heterocycles

The functional group array in this compound makes it a promising precursor for the synthesis of various nitrogen-containing heterocycles. Molecules containing β-amino ketone or β-keto amide motifs are well-established synthons for heterocycles like pyridines, pyrroles, quinolines, and pyrazoles. rsc.orgresearchgate.net The relative positioning of the amine and ketone functionalities allows for intramolecular cyclization reactions to form stable ring systems.

For instance, research on a related compound, methyl [4-(oxoacetyl)phenyl]carbamate, demonstrates its utility in constructing complex heterocyclic frameworks. This α-keto carbamate undergoes condensation reactions with various reagents to yield pyridazine (B1198779) and quinoxaline (B1680401) derivatives. researchgate.net Similarly, the reaction of β-aminovinyl ketones and esters, which share the C=C-N donor system, with other reagents can produce a wide array of heterocycles, including oxazoles, imidazoles, and triazoles. rsc.org The reactivity of the ketone and the protected amine in this compound suggests it could undergo similar transformations, serving as a valuable intermediate in the synthesis of diverse heterocyclic scaffolds. rsc.org

Table 2: Heterocycles Synthesized from Structurally Similar Precursors

Precursor Reagents Resulting Heterocycle Reference
Methyl [4-(oxoacetyl)phenyl]carbamate Hydrazine hydrate, diethyl malonate Pyridazine derivative researchgate.net
Methyl [4-(oxoacetyl)phenyl]carbamate o-Phenylenediamine Quinoxaline derivative researchgate.net
α-Silyl secondary amines / α,β-unsaturated ketones Visible light photocatalysis, base Pyrroles rsc.org

Utility in the Construction of Complex Carbon Frameworks

The reactive keto and hydroxyl groups of this compound provide handles for the construction of larger, more complex carbon skeletons. The ketone functionality can undergo a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Wittig reactions, and Grignard additions, allowing for the extension of the carbon chain.

A notable example of incorporating a similar structural unit into a larger framework is seen in the multicomponent reaction of phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. This reaction constructs a complex molecule containing the 2-oxo-2-phenylethyl moiety through a tandem Knoevenagel–Michael addition sequence. mdpi.com This demonstrates how the core structure related to this compound can be integrated into intricate molecular architectures. The carbamate group serves to protect the amine functionality while these transformations are carried out on other parts of the molecule.

Applications as Protected Intermediates for Further Functionalization

Carbamates are one of the most common and versatile protecting groups for amines in organic synthesis. The methylcarbamate group in this compound serves this purpose, masking the nucleophilicity of the nitrogen atom. This protection is essential during reactions that target the ketone or hydroxyl functionalities, preventing unwanted side reactions such as self-condensation or polymerization.

Specifically, α-keto carbamates have been investigated as photolabile protecting groups. ibm.com In these systems, the desyl (2-oxo-1,2-diphenylethyl) group, which is structurally analogous to the functional end of the target compound, can be cleaved using light, releasing the free amine under mild conditions. This application is particularly useful in the synthesis of sensitive molecules where traditional deprotection methods involving strong acids or bases are not feasible. The stability of the carbamate linkage allows for a wide range of chemical transformations on other parts of the molecule before the amine is selectively deprotected. ibm.comnih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The imperative for green chemistry necessitates a departure from traditional, often hazardous, synthetic methods for carbamate (B1207046) production. Historically, routes involving highly toxic phosgene (B1210022) have been common but are now being superseded by safer and more sustainable alternatives. nih.gov Future research in the synthesis of methyl (1-hydroxy-2-oxo-2-phenylethyl)carbamate and related structures will likely concentrate on principles of atom economy and environmental benignity.

Key opportunities include:

Carbon Dioxide as a C1 Feedstock: The use of CO2 as a renewable, non-toxic, and economical carbonyl source is a highly attractive avenue. nih.gov Developing methods that can efficiently incorporate CO2 to form the carbamate moiety from the corresponding amino alcohol precursor, (1-amino-2-hydroxy-2-phenylethan-1-one), would represent a significant advancement in sustainable chemistry.

Urea (B33335) as a Carbonyl Source: As an alternative to phosgene, urea and its derivatives can serve as effective carbonylating agents. Research into solid catalysts, such as mixed metal oxides, that can facilitate the reaction between an amino alcohol, urea, and methanol (B129727) could yield high-efficiency, environmentally friendly synthetic pathways. rsc.org

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step, enhancing efficiency and reducing waste. mdpi.com Designing a one-pot reaction that combines a phenylglyoxal (B86788) derivative, an amine source, and a methylating agent could provide a highly convergent and atom-economical route to the target compound and its analogues. mdpi.com This approach aligns with the principles of sustainable synthesis by minimizing intermediate isolation and purification steps. mdpi.com

Heterogeneous Catalysis: The synthesis of a related carbamate has been demonstrated using calcium hydroxide (B78521) (Ca(OH)₂) as a recyclable, heterogeneous catalyst. nih.gov Further exploration of solid-supported catalysts, such as metal-organic frameworks (MOFs) or functionalized polymers, could lead to more robust, selective, and easily recoverable catalytic systems, simplifying product purification and improving process sustainability.

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is central to the efficient synthesis of complex organic molecules. While existing methods utilize catalysts like Pd(PPh₃)₄ and Ca(OH)₂, there is substantial room for improvement and innovation. nih.govnih.gov The focus of future research will be on discovering and optimizing catalysts that offer higher turnover numbers, milder reaction conditions, and, crucially for this chiral molecule, superior stereoselectivity.

Emerging areas for investigation include:

Transition Metal Catalyst Optimization: The synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate has been effectively catalyzed by Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov Future work could involve modifying the ligand sphere of the palladium center to fine-tune its electronic and steric properties, potentially leading to enhanced catalytic activity and selectivity. nih.govmdpi.com Screening other transition metals known for carbamate synthesis, such as copper or rhodium, could also yield novel catalytic systems.

Functionalized Ionic Liquids: Ionic liquids (ILs) can act as both solvents and catalysts, offering unique reactivity and potential for recyclability. researchgate.net Designing ILs with functional groups that can activate the reactants—for instance, by acting as a proton shuttle or Lewis base—could accelerate the reaction rate and improve yields under mild conditions. researchgate.net

Enantioselective Catalysis: Given the chiral nature of the target molecule, developing catalytic systems that can produce it in high enantiomeric excess is a primary goal. This involves the design of chiral ligands for metal catalysts or the use of organocatalysts that can effectively control the stereochemistry of the carbamate-forming reaction.

Catalyst SystemCatalyst TypeKey Findings/Future PotentialSource(s)
Pd(PPh₃)₄ Homogeneous Transition MetalEffective for carbamate formation from (R)-(-)-2-phenylglycinol; future work includes ligand modification to enhance efficiency. nih.govmdpi.com
Ca(OH)₂ Heterogeneous BaseUsed for synthesis from (R)-2-phenylglycinol and methyl chloroformate; potential for developing other recyclable solid base catalysts. nih.gov
Functionalized Ionic Liquids Organocatalyst/SolventProven effective in related C-C bond-forming reactions; potential as recyclable catalysts for carbamate synthesis under mild conditions. researchgate.net
TiO₂–Cr₂O₃/SiO₂ Heterogeneous Mixed OxideHighly effective for general carbamate synthesis using urea; potential application for a sustainable route to the target molecule. rsc.org

Advanced Computational Studies for Rational Design and Prediction of Reactivity

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new chemical processes. For the synthesis of carbamates, computational studies, particularly Density Functional Theory (DFT), have already provided profound insights.

Future computational efforts can be directed towards:

Mechanism Elucidation and Catalyst Screening: Detailed DFT calculations have been used to map the reaction pathway for the Pd(PPh₃)₄-catalyzed synthesis of the related (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate. nih.govmdpi.com These studies confirmed that the uncatalyzed reaction is not spontaneous and revealed a complex, multi-step mechanism where the catalyst stabilizes key intermediates. nih.govmdpi.comresearcher.life This approach can be extended to virtually screen libraries of potential catalysts and ligands, predicting their efficacy and selectivity before committing to laboratory synthesis.

Rational Design of Catalysts: By modeling the transition states of the reaction, researchers can identify the key catalyst-substrate interactions that govern reactivity and selectivity. This knowledge allows for the rational, in silico design of new catalysts with optimized geometries and electronic properties for enhanced performance.

Predicting Reactivity and Derivatization Potential: Computational models can predict the reactivity of the different functional groups on the this compound molecule. This allows for the prediction of outcomes for various chemical transformations, guiding experimental efforts toward the most promising derivatization strategies.

Computational FindingMethodSignificance & Future ApplicationSource(s)
Uncatalyzed reaction is not spontaneous.DFTConfirms the necessity of a catalyst, guiding future synthetic design away from uncatalyzed approaches. nih.govmdpi.com
Two feasible catalyzed reaction pathways identified.DFTProvides a detailed mechanistic understanding, allowing for targeted optimization of specific reaction steps. nih.govmdpi.com
Catalyst stabilizes intermediates and facilitates key steps.DFTExplains the crucial role of Pd(PPh₃)₄; enables the rational design of new catalysts with enhanced stabilizing capabilities. nih.govmdpi.com
Calculated net reaction energy is highly favorable.DFTConfirms the thermodynamic feasibility of the catalyzed synthesis, supporting further experimental investigation. mdpi.com

Investigation of Untapped Chemical Transformations and Derivatizations

The molecular architecture of this compound features multiple reactive sites: the hydroxyl group, the ketone, the N-H bond of the carbamate, and the phenyl ring. These sites offer numerous opportunities for derivatization to generate a library of novel compounds with potentially valuable properties.

Future research should explore:

Reactions at the Carbonyl and Hydroxyl Groups: The ketone can undergo reduction to a secondary alcohol, creating a diol with interesting chelating properties or potential for further functionalization. Conversely, the secondary alcohol could be oxidized. Both groups can be used as handles for attaching other molecular fragments.

Cyclization Reactions: The proximity of the hydroxyl and carbamate groups suggests the potential for intramolecular cyclization to form heterocyclic structures, such as oxazolidinones, which are prevalent motifs in medicinal chemistry.

Transformations of Related Scaffolds: Research on analogous structures like methyl [4-(oxoacetyl)phenyl]carbamate has shown that the oxoacetyl group can readily undergo condensation reactions with various reagents to form complex heterocyclic systems, including pyridazines and quinoxalines. researchgate.net Similar strategies could be applied to this compound to access novel chemical space.

Substitution on the Phenyl Ring: The aromatic ring can be functionalized through electrophilic aromatic substitution to introduce various substituents, thereby modulating the electronic and steric properties of the molecule.

Expanding the Scope of Synthetic Utility in Complex Molecule Assembly

Beyond its own synthesis and derivatization, this compound can serve as a valuable chiral building block for the assembly of more complex molecules. Its utility stems from its defined stereochemistry and the orthogonal reactivity of its functional groups.

Emerging opportunities in this area include:

Peptidomimetics and Medicinal Chemistry: The core structure resembles a modified amino acid. It can be incorporated into peptide chains to create peptidomimetics with constrained conformations, which are often sought after in drug discovery to improve stability and target affinity.

Chiral Ligand Synthesis: The hydroxyl group and the carbamate nitrogen can act as coordination sites for metal ions. By attaching this molecule to a larger scaffold, it is possible to design novel chiral ligands for use in asymmetric catalysis.

Fragment-Based Drug Discovery: In fragment-based approaches, small molecules like this carbamate can be identified as binding to a biological target. The versatile functional handles then allow for its elaboration into a more potent lead compound.

Natural Product Synthesis: Chiral amino alcohol units are common in natural products. This compound could serve as a key intermediate in the total synthesis of biologically active natural products or their analogues.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling methyl (1-hydroxy-2-oxo-2-phenylethyl)carbamate in laboratory settings?

  • Methodological Answer :

  • Skin Protection : Wear nitrile or neoprene gloves and apply barrier creams to minimize dermal exposure. Post-handling, wash hands thoroughly with soap and water .
  • Respiratory Protection : Use particulate-filter respirators (EN 143 standard) to avoid inhalation of fine powders or aerosols .
  • Environmental Controls : Store in airtight containers, away from drains or water sources, to prevent environmental contamination .
  • Emergency Procedures : Review Safety Data Sheets (SDS) prior to use and ensure access to emergency contact information (e.g., +49 89 1 92 40 for EU-based labs) .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity validation) .
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm the carbamate and phenylacetate moieties. FT-IR can verify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to determine molecular weight (e.g., calculated for C10_{10}H11_{11}NO4_4: 209.07 g/mol) .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer :

  • Key Steps : Condensation of phenylglyoxylic acid derivatives with hydroxylamine, followed by carbamate protection using methyl chloroformate under basic conditions (e.g., pyridine) .
  • Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of precursor to carbamoyl chloride) and temperature (0–5°C) to suppress side reactions .
  • Yield Improvement : Use anhydrous solvents (e.g., THF) and molecular sieves to trap moisture, achieving yields up to 85–98% .

Advanced Research Questions

Q. How can computational methods predict the reactivity or stability of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model hydrolysis pathways and identify reactive intermediates .
  • Reaction Path Search : Use software like GRRM or AFIR to explore potential degradation mechanisms under varying pH and temperature conditions .
  • Data Integration : Combine computational predictions with experimental validation (e.g., HPLC monitoring of degradation products) to refine models .

Q. How should researchers address contradictions in experimental data, such as varying synthetic yields?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reagents (e.g., anhydrous methyl chloroformate) and reaction conditions (e.g., inert atmosphere) across labs .
  • Factorial Design : Apply a 2k^k factorial design to test variables (temperature, solvent purity, catalyst loading) and identify critical yield-limiting factors .
  • Analytical Validation : Cross-validate purity measurements using orthogonal techniques (e.g., NMR vs. HPLC) to rule out measurement bias .

Q. What strategies optimize reaction conditions for scaling up synthesis in academic labs?

  • Methodological Answer :

  • Process Control : Implement real-time monitoring via in-situ FT-IR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
  • Membrane Technologies : Explore solvent-resistant nanofiltration (SRNF) membranes for catalyst recycling, reducing waste in multi-step syntheses .
  • Machine Learning : Train models on historical reaction data to predict optimal conditions (e.g., solvent polarity, reaction time) for higher throughput .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight209.07 g/mol (C10_{10}H11_{11}NO4_4)
Purity AnalysisHPLC (≥98%)
Synthetic Yield Range85–98%
StabilityStable at -20°C for ≥5 years

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.